molecular formula C10H13ClN2O2 B2859505 methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 1856080-73-3

methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No.: B2859505
CAS No.: 1856080-73-3
M. Wt: 228.68
InChI Key: QKRUCVVSDUYNKL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a cyclopentyl group at position 1, a chlorine substituent at position 4, and a methyl ester at position 3. Its molecular formula is C${10}$H${13}$ClN${2}$O${2}$, with a molecular weight of 228.68 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications that influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

methyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUCVVSDUYNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1C2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyclopentanone in the presence of a base, followed by esterification with methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

Cycloalkyl vs. Aromatic Substituents
  • The cyclopentyl group retains steric bulk, but the electron-withdrawing fluorine atoms may alter reactivity in nucleophilic substitution reactions .
Functional Group Modifications
  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (C${7}$H${9}$ClN${3}$O${4}$S**, MW 266.68 g/mol): The sulfamoyl group at position 5 introduces hydrogen-bonding capabilities, improving solubility in polar solvents. This contrasts with the methyl ester in the target compound, which prioritizes lipophilicity .
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate : Incorporation of a thiazole ring and aryl substituents enhances π-π stacking interactions, relevant for crystal engineering or kinase inhibition .

Crystallographic and Hydrogen-Bonding Properties

  • The target compound’s crystal packing may involve weak C–H···O interactions, as observed in ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate (analogous to ). Chlorine at position 4 can participate in short Cl···N contacts (~3.0 Å), influencing lattice stability .
  • Hydrogen bonding patterns : Sulfamoyl and carboxamide groups (e.g., in and ) form robust hydrogen-bond networks, while ester groups (as in the target compound) primarily engage in weaker dipole-dipole interactions .

Biological Activity

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula C10H13ClN2O2C_{10}H_{13}ClN_2O_2 and features a chlorine atom at the fourth position of the pyrazole ring, along with a cyclopentyl group at the first position. The carboxylate ester group is located at the fifth position of the pyrazole ring.

Synthesis Methods

The synthesis typically involves several steps:

  • Cyclization : The reaction of 4-chloro-3-methyl-1H-pyrazole with cyclopentanone in the presence of a base.
  • Esterification : Followed by esterification with methanol to form the final product.

In industrial settings, continuous flow processes are often utilized to enhance yield and purity, leveraging automated reactors for precise control over reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation in biological models. This mechanism is attributed to its ability to bind to specific receptors or enzymes, modulating their activity .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 and HeLa through mechanisms involving caspase activation and cell cycle arrest .

The biological activity of this compound is primarily mediated through its interaction with molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, altering their activity and leading to biological effects such as anti-inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylatePhenyl group instead of cyclopentylSimilar anti-inflammatory effects
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylateEthyl ester groupEnhanced anticancer properties

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antimicrobial Testing : A study demonstrated that this compound effectively inhibited growth in multiple bacterial strains, showcasing its potential as a new antibacterial agent.
  • Cancer Cell Line Studies : In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy development .
  • Inflammatory Response Modulation : Research has shown that this compound can significantly reduce markers of inflammation in animal models, supporting its use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by chlorination and cyclopentyl group introduction. For example, cyclocondensation of ethyl acetoacetate with cyclopentyl hydrazine derivatives (analogous to methods in ) forms the pyrazole core. Chlorination at the 4-position may employ Vilsmeier-Haack reagents (e.g., POCl₃/DMF) . Optimize yields by:
  • Adjusting solvent polarity (e.g., DMF vs. acetonitrile).
  • Varying catalyst loading (e.g., 10–20 mol% of K₂CO₃).
  • Controlling reaction temperature (80–120°C).
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl proton splitting patterns and chloro group deshielding effects) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry and bond lengths (e.g., C–Cl bond distance ~1.73 Å, as in ).
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and pyrazole ring vibrations .

Advanced Research Questions

Q. How do electronic effects of the cyclopentyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopentyl group enhances steric hindrance, reducing nucleophilic substitution rates at the 4-position. Computational studies (DFT) can model electron density distribution:
  • Chloro Group : Electron-withdrawing effect activates the 5-carboxylate for nucleophilic attacks (e.g., hydrolysis).
  • Cyclopentyl Group : Bulky substituent directs regioselectivity in Suzuki-Miyaura couplings (para vs. meta) .
    Compare with analogs (e.g., methyl 4-chloro-1-phenyl derivatives) to isolate steric vs. electronic contributions .

Q. How can researchers resolve contradictions in reported biological activity data for similar pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address:
  • Reproducibility Checks : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
  • Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed carboxylate derivatives, as in ).
  • Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., antimicrobial activity ranges: 2–50 µM) .

Q. What computational strategies predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).
  • QSAR Models : Train on pyrazole-carboxylate datasets to correlate substituent electronegativity (Cl, cyclopentyl) with inhibitory potency .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

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